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Compound of Interest

Compound Name:
2,3-Dibromo-6-hydroxy-5-

methoxybenzaldehyde

CAS No.: 20035-42-1

Cat. No.: B1637726 Get Quote

Substituted benzaldehydes are a cornerstone of organic synthesis and medicinal chemistry.

Their versatile reactivity, stemming from the aldehyde, hydroxyl, and other ring substituents,

makes them invaluable precursors for a vast array of more complex molecules, including

pharmaceuticals, agrochemicals, and fragrances. The methoxy group (-OCH3), in particular, is

a prevalent feature in many natural products and approved drugs, where it can enhance ligand-

target binding, improve physicochemical properties, and favorably modulate ADME

(Absorption, Distribution, Metabolism, and Excretion) parameters.[1]

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde belongs to a class of brominated phenolic

compounds. Marine algae, for instance, are a rich source of such molecules, which have been

shown to possess a wide range of biological activities, including antioxidant, anticancer, and

anti-inflammatory effects.[2] The specific arrangement of two bromine atoms, a hydroxyl group,

and a methoxy group on the benzaldehyde scaffold of the title compound suggests a unique

electronic and steric profile, making it a compelling candidate for investigation in drug discovery

programs.

Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the first step in any rigorous scientific investigation. The key

identifiers and computed physicochemical properties for 2,3-Dibromo-6-hydroxy-5-
methoxybenzaldehyde are summarized below.
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IUPAC Name: 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde[3]

InChIKey: NEQRDPRMCZPVJM-UHFFFAOYSA-N[3]

CAS Number: 20035-42-1[3][4]

Canonical SMILES: COC1=CC(=C(C(=C1O)C=O)Br)Br[3]

Molecular Formula: C8H6Br2O3[3][4][5]

Table 1: Physicochemical Properties
Property Value Source

Molecular Weight 309.94 g/mol [3][4][5]

XLogP3 2.9 [3][4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Rotatable Bond Count 2 [4]

Exact Mass 307.86837 Da [3]

Heavy Atom Count 13 [4]

The XLogP3 value of 2.9 indicates a moderate level of lipophilicity, suggesting the compound

may possess reasonable cell membrane permeability, a crucial attribute for intracellular drug

targets.

Synthesis and Characterization
While commercial suppliers exist, an understanding of the synthetic route is critical for enabling

structural modifications and creating analogues for structure-activity relationship (SAR) studies.

Below is a proposed synthetic protocol based on established organo-halogen chemistry. The

strategy involves the regioselective dibromination of a commercially available precursor, 2-

hydroxy-5-methoxybenzaldehyde.
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Proposed Synthetic Protocol
Reaction: Electrophilic Aromatic Bromination of 2-hydroxy-5-methoxybenzaldehyde.

Causality: The hydroxyl group is a strongly activating, ortho-, para-directing group in

electrophilic aromatic substitution.[6] In the precursor, the para position is blocked by the

methoxy group. The two ortho positions (C3 and C6, with C1 being the aldehyde-bearing

carbon) are available. However, the aldehyde group is deactivating. The position ortho to the

hydroxyl and meta to the aldehyde (C3) is highly activated. The second bromine is anticipated

to add at the other activated position (C2 of the final product, which is C3 of the starting

material after renumbering), driven by the powerful directing effect of the hydroxyl group.

Step-by-Step Methodology:

Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping

funnel, and a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10

mmol) in 50 mL of glacial acetic acid.

Bromination: While stirring at room temperature, slowly add a solution of bromine (1.1 mL,

21 mmol, 2.1 equivalents) in 20 mL of glacial acetic acid dropwise over 30 minutes. The

reaction is exothermic and the color will change to a deep orange-red.

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile

phase until the starting material is consumed.

Quenching: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A

precipitate should form.

Workup: Stir the aqueous suspension for 30 minutes, then add a saturated solution of

sodium thiosulfate dropwise until the orange color of excess bromine disappears.

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly

with cold water until the filtrate is neutral.

Purification: Dry the crude solid under vacuum. Recrystallize the product from an

ethanol/water mixture to yield pure 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde as a
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solid.

Characterization: Confirm the structure and purity of the final product using standard

analytical techniques:

¹H NMR: To confirm the proton environment. The disappearance of two aromatic proton

signals from the starting material and the presence of a single aromatic proton singlet are

expected.

¹³C NMR: To confirm the carbon skeleton.

FT-IR: To identify functional groups. Characteristic peaks for the phenolic -OH, aldehyde

C=O (around 1660 cm⁻¹ due to hydrogen bonding), and C-Br stretches are expected.[7][8]

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of

a dibrominated compound.

Synthetic Workflow Diagram
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Caption: Postulated inhibition of the NF-κB pathway by the title compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1637726?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1637726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is a multifaceted compound with a well-

defined chemical structure and promising, albeit inferred, biological activity. Its synthesis is

achievable through standard organic chemistry techniques, and its physicochemical properties

are amenable to drug development.

Future research should focus on:

Biological Validation: Performing in vitro assays to confirm the anti-inflammatory activity and

elucidate the precise molecular targets within the NF-κB and MAPK pathways.

In Vivo Efficacy: Evaluating the compound's performance in animal models of inflammatory

diseases.

SAR Studies: Synthesizing analogues by modifying the substitution pattern of the bromine,

hydroxyl, and methoxy groups to optimize potency and selectivity.

Application in MCR: Utilizing the aldehyde functionality as a handle in multicomponent

reactions (MCRs) to rapidly generate libraries of complex, drug-like molecules for broader

screening campaigns. [9] This technical guide establishes 2,3-Dibromo-6-hydroxy-5-
methoxybenzaldehyde as a molecule of considerable interest, laying the groundwork for its

further exploration and potential development as a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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